molecular formula C14H16N2O4 B2853883 3,5-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034403-68-2

3,5-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2853883
CAS No.: 2034403-68-2
M. Wt: 276.292
InChI Key: VWZLTYVCEKKCQD-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a chemical compound with the molecular formula C14H16N2O4 and a molecular weight of 276.292. This compound features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and an isoxazole ring attached via a methyl bridge. The presence of the isoxazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with 5-methylisoxazole-4-carboxaldehyde in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

3,5-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

3,5-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

3,5-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can be compared with other similar compounds, such as:

    3,4-dimethoxy-N-(5-methylisoxazol-3-yl)benzamide: This compound has a similar structure but differs in the position of the methoxy groups and the isoxazole ring attachment.

    N-(5-methylisoxazol-3-yl)malonamide: This compound features an isoxazole ring but has different substituents on the benzamide core. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-11(8-16-20-9)7-15-14(17)10-4-12(18-2)6-13(5-10)19-3/h4-6,8H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZLTYVCEKKCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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